molecular formula C17H14O5 B1229964 Kuhlmannin

Kuhlmannin

Cat. No.: B1229964
M. Wt: 298.29 g/mol
InChI Key: ABUBCBFUQXIEAU-UHFFFAOYSA-N
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Description

Kuhlmannin is a natural phenolic compound belonging to the coumarin familyThe systematic name of this compound is 6-Hydroxy-7,8-dimethoxy-4-phenylcoumarin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kuhlmannin typically involves the reaction of appropriate phenolic precursors under specific conditions. One common method includes the condensation of 2-hydroxyacetophenone with 3,4-dimethoxybenzaldehyde in the presence of a base, followed by cyclization to form the coumarin ring structure. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Kuhlmannin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Kuhlmannin has several scientific research applications, including:

Mechanism of Action

Kuhlmannin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. The molecular targets include reactive oxygen species and various cellular pathways involved in oxidative stress response. This compound upregulates anti-apoptotic genes and tumor suppressor genes, contributing to its protective effects .

Comparison with Similar Compounds

Kuhlmannin is structurally similar to other coumarin compounds such as fraxin, fraxidin methyl ether, prenyletin, methoxsalen, diffratic acid, rutoside, and xanthyletin. this compound is unique in its specific substitution pattern and its potent cell viability enhancement properties. Compared to fraxin, this compound shows a higher enhancement of cell viability under oxidative stress conditions .

List of Similar Compounds

  • Fraxin
  • Fraxidin methyl ether
  • Prenyletin
  • Methoxsalen
  • Diffratic acid
  • Rutoside
  • Xanthyletin

Properties

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

6-hydroxy-7,8-dimethoxy-4-phenylchromen-2-one

InChI

InChI=1S/C17H14O5/c1-20-16-13(18)8-12-11(10-6-4-3-5-7-10)9-14(19)22-15(12)17(16)21-2/h3-9,18H,1-2H3

InChI Key

ABUBCBFUQXIEAU-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=CC(=O)OC2=C1OC)C3=CC=CC=C3)O

Canonical SMILES

COC1=C(C=C2C(=CC(=O)OC2=C1OC)C3=CC=CC=C3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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